Ethyl 2-(benzylsulfonyl)-2-methylpropanoate
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Overview
Description
Ethyl 2-(benzylsulfonyl)-2-methylpropanoate is an organic compound with a complex structure that includes a benzylsulfonyl group attached to a methylpropanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(benzylsulfonyl)-2-methylpropanoate typically involves the reaction of ethyl 2-methylpropanoate with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Ethyl 2-methylpropanoate+Benzylsulfonyl chloride→Ethyl 2-(benzylsulfonyl)-2-methylpropanoate
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(benzylsulfonyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Amides or alcohol derivatives, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(benzylsulfonyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(benzylsulfonyl)-2-methylpropanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Ethyl 2-(phenylsulfonyl)-2-methylpropanoate: Similar structure but with a phenyl group instead of a benzyl group.
Methyl 2-(benzylsulfonyl)-2-methylpropanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness: this compound is unique due to the presence of both the benzylsulfonyl and ethyl ester groups, which confer distinct chemical and biological properties. The benzyl group provides additional steric bulk and potential for π-π interactions, while the ethyl ester group offers different reactivity compared to methyl esters.
Properties
Molecular Formula |
C13H18O4S |
---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
ethyl 2-benzylsulfonyl-2-methylpropanoate |
InChI |
InChI=1S/C13H18O4S/c1-4-17-12(14)13(2,3)18(15,16)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
InChI Key |
XNPCNAWKBGOULM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)S(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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